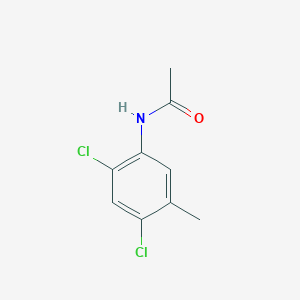
N-(2,4-Dichloro-5-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-5-methylacetanilide is an organic compound with the molecular formula C9H9Cl2NO. It is a derivative of acetanilide, where the hydrogen atoms on the benzene ring are substituted with chlorine and methyl groups. This compound is of interest due to its various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-methylacetanilide typically involves the acylation of 2,4-dichloro-5-methylaniline with acetic anhydride. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the process. The general reaction scheme is as follows:
2,4-Dichloro-5-methylaniline+Acetic anhydride→2,4-Dichloro-5-methylacetanilide+Acetic acid
Industrial Production Methods
In an industrial setting, the production of 2,4-Dichloro-5-methylacetanilide can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors. The use of automated systems ensures consistent quality and yield of the product.
化学反应分析
Types of Reactions
2,4-Dichloro-5-methylacetanilide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of 2,4-dichloro-5-methylbenzoic acid.
Reduction: Formation of 2,4-dichloro-5-methylamine derivatives.
科学研究应用
2,4-Dichloro-5-methylacetanilide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in pharmaceuticals due to its structural similarity to other bioactive compounds.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2,4-Dichloro-5-methylacetanilide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methyl groups on the benzene ring influence its binding affinity and specificity. The compound can inhibit or activate certain biochemical pathways, leading to its observed effects.
相似化合物的比较
Similar Compounds
- 2,4-Dichloroacetanilide
- 2,5-Dichloroacetanilide
- 2,4-Dichloro-6-methylacetanilide
Uniqueness
2,4-Dichloro-5-methylacetanilide is unique due to the specific positioning of the chlorine and methyl groups on the benzene ring. This structural arrangement imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
属性
CAS 编号 |
57046-02-3 |
|---|---|
分子式 |
C9H9Cl2NO |
分子量 |
218.08 g/mol |
IUPAC 名称 |
N-(2,4-dichloro-5-methylphenyl)acetamide |
InChI |
InChI=1S/C9H9Cl2NO/c1-5-3-9(12-6(2)13)8(11)4-7(5)10/h3-4H,1-2H3,(H,12,13) |
InChI 键 |
NEZICEKVQTXXOJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1Cl)Cl)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


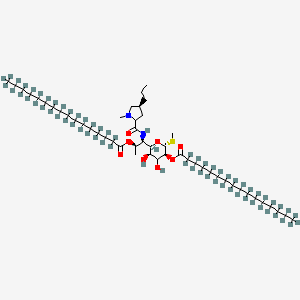
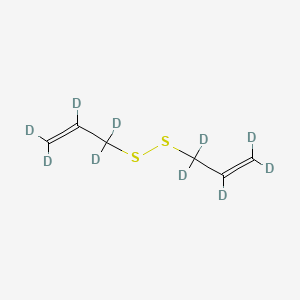
![endo-3-Azabicyclo[3.3.1]nonan-7-ol](/img/structure/B13846586.png)
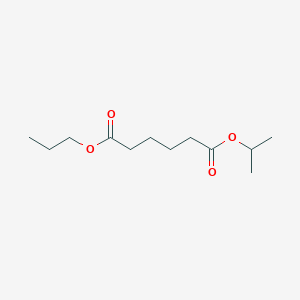
![5-Hydroxy-15-[1-[5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one](/img/structure/B13846599.png)

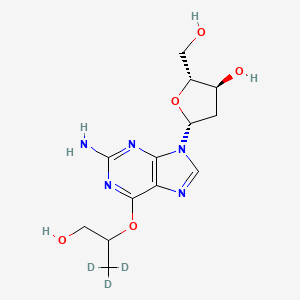
![[(1S,2R,3S,4R,7R,9R,10S,12R,15R)-4-acetyloxy-15-[(2S,3R)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13846635.png)
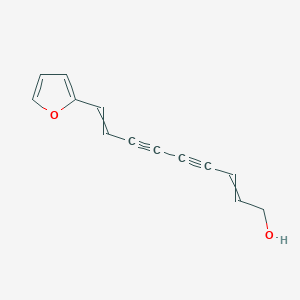
![3-(2-Fluoroethyl)-tricyclo[3.3.1.13,7]decan-1-amine Hydrochloride](/img/structure/B13846644.png)
![Ethyl 2-[4-[(2-hydroxyiminoacetyl)amino]phenyl]acetate](/img/structure/B13846646.png)
![5'-Bromo-3,3'-bis(hexyloxy)-[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B13846652.png)
![2-Butyl-5-chloro-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-4-methanol Potassium Salt; Losartan Isomer Impurity; Losartan EP Impurity C; Isolosartan](/img/structure/B13846653.png)

